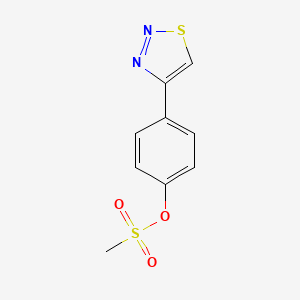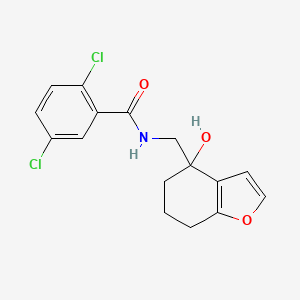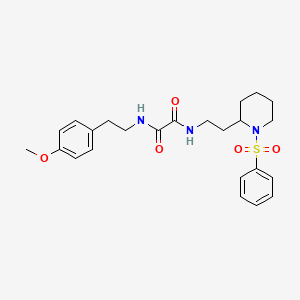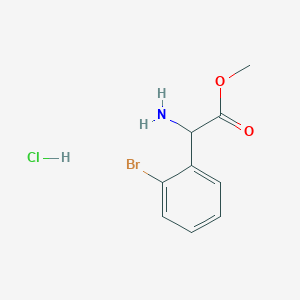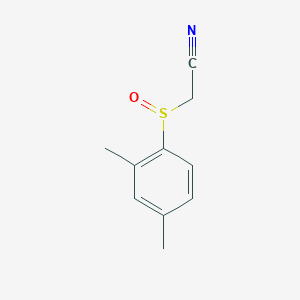![molecular formula C16H13N5O3 B2874152 (Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 300567-56-0](/img/structure/B2874152.png)
(Z)-3-amino-4-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-1-phenyl-1H-pyrazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural motif in many natural products and synthetic compounds . It also contains a hydrazone group, which is often involved in the formation of carbon-nitrogen bonds, and a pyrazolone ring, which is a heterocyclic compound containing nitrogen.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like X-ray crystallography .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be determined using techniques like NMR, IR, and mass spectrometry .Scientific Research Applications
Antimicrobial Activity
Pyrazole derivatives, including those with benzo[d][1,3]dioxol-5-yl groups, have been extensively studied for their antimicrobial properties. Such compounds exhibit promising antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents. For instance, studies have shown that certain pyrazole derivatives exhibit significant activity against various bacterial and fungal strains, indicating their potential as templates for designing new antimicrobial drugs (Sareen et al., 2010); (Abunada et al., 2008).
Antioxidant Properties
Pyrazole derivatives are also investigated for their antioxidant properties. The ability of these compounds to act as free radical scavengers makes them interesting candidates for the development of antioxidant therapies. Research indicates that specific pyrazole-based compounds possess enhanced antioxidant effects, suggesting their utility in combating oxidative stress-related diseases (Kumar et al., 2018).
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored, with several studies demonstrating their efficacy against various cancer cell lines. By modifying the pyrazole core and incorporating different substituents, researchers have developed compounds with potent anticancer activities. This includes the inhibition of cell proliferation and the induction of apoptosis in cancer cells, highlighting the therapeutic potential of pyrazole derivatives in oncology (Gomha et al., 2016).
Anti-inflammatory Properties
Compounds based on the pyrazole scaffold have been identified to exhibit anti-inflammatory properties. These effects are attributed to their ability to modulate various biochemical pathways involved in inflammation, offering a basis for the development of new anti-inflammatory medications (Chikkula & Sundararajan, 2017).
Properties
IUPAC Name |
5-amino-4-(1,3-benzodioxol-5-yldiazenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c17-15-14(16(22)21(20-15)11-4-2-1-3-5-11)19-18-10-6-7-12-13(8-10)24-9-23-12/h1-8,20H,9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMZJQZXSCFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C(NN(C3=O)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2874069.png)
![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2874071.png)
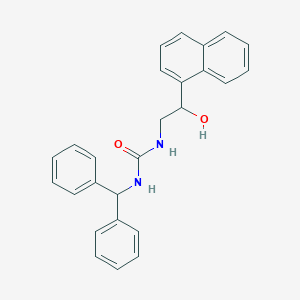
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2874073.png)
![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)
![6-Bromooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B2874080.png)
![5-chloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2874082.png)
